Toxicological Profiling and Safety Assessment of 5-Ethyl-2-pyrimidinol Hydrochloride
Toxicological Profiling and Safety Assessment of 5-Ethyl-2-pyrimidinol Hydrochloride
A Technical Guide for Preclinical Drug Development
Executive Summary
5-Ethyl-2-pyrimidinol hydrochloride (CAS: 64171-56-8) is a highly versatile heterocyclic intermediate utilized extensively in the synthesis of pharmaceutical agents, particularly nucleoside analogs and central nervous system (CNS) modulators. Featuring a pyrimidine core substituted with an ethyl group at the 5-position and stabilized as a hydrochloride salt, this compound presents unique physicochemical properties that dictate its toxicokinetic behavior[1].
While direct, compound-specific toxicological literature is historically sparse[2], robust predictive toxicology can be established by analyzing its structural determinants and extrapolating from closely related class analogs (e.g., 5-methylpyrimidin-2-ol hydrochloride)[3]. This whitepaper provides drug development professionals with an authoritative, in-depth framework for evaluating the in vitro and in vivo toxicological profile of 5-Ethyl-2-pyrimidinol hydrochloride, detailing self-validating experimental protocols and the mechanistic causality behind each screening choice.
Physicochemical Determinants of Toxicity
The biological and toxicological behavior of 5-Ethyl-2-pyrimidinol hydrochloride is intrinsically linked to its molecular architecture:
-
The Pyrimidine Scaffold: As a structural homolog to endogenous nucleobases (cytosine and thymine), the pyrimidine ring presents a theoretical risk of acting as a mutagenic base analog or interfering with off-target kinases. This necessitates rigorous genotoxicity screening.
-
C5-Ethyl Substitution: Compared to its methyl counterpart, the ethyl group increases the molecule's lipophilicity (LogP). This enhanced lipophilicity facilitates greater cellular permeability and potential blood-brain barrier (BBB) penetration, which correlates with observed modulations of neurotransmitter pathways (e.g., GABA and glutamate receptors) seen in similar pyrimidine derivatives[3].
-
Hydrochloride Salt Form: The HCl salt significantly enhances aqueous solubility[3]. From a toxicokinetic perspective, this ensures rapid dissolution and high oral bioavailability in the gastrointestinal tract, leading to sharp Cmax peaks that require careful dose-titration during acute toxicity studies to avoid transient concentration-dependent adverse events.
In Vitro Toxicological Screening Protocols
To de-risk the development of therapeutics utilizing this intermediate, a tiered in vitro screening approach is mandatory. The following protocols are designed as self-validating systems to ensure data integrity.
Figure 1: High-throughput in vitro toxicological screening workflow for pyrimidine derivatives.
Protocol 3.1: Primary Hepatotoxicity Screening (HepG2 ATP Assay)
Causality: Pyrimidine derivatives undergo extensive primary metabolism in the liver via Cytochrome P450 (CYP) enzymes. Utilizing the metabolically competent HepG2 cell line prevents the false negatives that frequently occur when prodrug-like intermediates are tested in non-hepatic lines. We measure ATP depletion rather than standard MTT reduction because ATP loss is an earlier, more sensitive biomarker of mitochondrial toxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque plate using DMEM (10% FBS). Incubate for 24 hours to ensure cells are in the exponential growth phase (most sensitive to toxic insults).
-
Compound Preparation: Dissolve 5-Ethyl-2-pyrimidinol HCl in sterile water (exploiting the HCl salt's hydrophilicity) to a 10 mM stock. Perform serial dilutions (1 µM to 100 µM).
-
Self-Validation Controls: Concurrently run a vehicle control (0.1% water) and a positive control (10 µM Chlorpromazine). Validation criteria: The assay is only valid if the positive control induces >70% ATP depletion.
-
Exposure & Readout: Incubate for 48 hours. Add CellTiter-Glo® reagent, lyse cells for 10 minutes, and measure luminescence. Calculate the IC50 using non-linear regression.
Protocol 3.2: Genotoxicity Assessment (Ames Test)
Causality: Because 5-Ethyl-2-pyrimidinol shares structural homology with nucleobases, it is critical to rule out its potential to act as a mutagenic base analog during DNA replication. Step-by-Step Methodology:
-
Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without rat liver S9 fraction. Causality: The S9 fraction simulates mammalian hepatic metabolism, uncovering metabolites that may be mutagenic even if the parent compound is not.
-
Plating & Incubation: Mix the test article (up to 5000 µ g/plate ), bacteria, and soft agar, then pour onto minimal glucose agar plates. Incubate at 37°C for 48 hours.
-
Self-Validation Controls: Validation criteria: The assay is deemed valid only if positive controls (e.g., 2-Aminoanthracene for +S9, Sodium Azide for -S9) produce a >3-fold increase in revertant colonies compared to the vehicle control.
In Vivo Toxicological Assessment
If in vitro profiles are favorable, in vivo assessment in rodent models is initiated to evaluate systemic toxicity, toxicokinetics, and organ-specific liabilities.
Protocol 4.1: Acute Oral Toxicity (Maximum Tolerated Dose - MTD)
Causality: The oral route is selected to mimic the intended clinical exposure pathway for most pyrimidine-based drugs. Acute dosing identifies the threshold for immediate systemic failure and guides dose selection for sub-chronic studies.
Step-by-Step Methodology:
-
Animal Allocation: Fast 8-week-old Sprague-Dawley rats (n=5/sex/group) overnight.
-
Dosing Strategy: Administer a single oral gavage dose of 5-Ethyl-2-pyrimidinol HCl (e.g., 100, 300, 1000 mg/kg) dissolved in a water vehicle.
-
Clinical Monitoring: Monitor continuously for the first 4 hours, then daily for 14 days. Causality: Because pyrimidine analogs can modulate CNS receptors (GABA/glutamate)[3], specific attention must be paid to neurological signs such as tremors, ataxia, or hyperreactivity.
-
Necropsy & Self-Validation: Euthanize at Day 14. Harvest and weigh the liver, kidneys, and brain. Validation criteria: Organ weights must be calculated as a ratio to terminal body weight to differentiate specific organ hypertrophy/atrophy from general systemic weight loss.
Mechanistic Toxicology: High-Dose Apoptotic Pathways
At supra-pharmacological doses, pyrimidine intermediates can induce hepatocellular toxicity. The primary mechanism is driven by oxidative stress, leading to mitochondrial membrane depolarization and subsequent apoptosis.
Figure 2: Mechanistic pathway of high-dose pyrimidine-induced hepatocellular apoptosis.
Quantitative Data & Safety Summaries
The following tables synthesize the anticipated physicochemical parameters and toxicological thresholds for 5-Ethyl-2-pyrimidinol HCl based on class-wide pyrimidine data.
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description | Implication for Handling & Safety |
| CAS Number | 64171-56-8 | Unique identifier for regulatory tracking[1]. |
| Molecular Formula | C6H8N2O · HCl | Contains reactive nitrogen centers; HCl salt ensures stability. |
| Molecular Weight | 160.60 g/mol | Low molecular weight favors rapid systemic absorption. |
| Hazard Classification | Xn (Harmful), Irritant | Requires standard PPE (gloves, safety goggles, fume hood)[3]. |
| Target Organs | Liver (Metabolism), CNS | Monitor hepatic enzymes (ALT/AST) and neurological signs. |
Table 2: Preclinical Toxicity Endpoints & Thresholds
| Assay / Endpoint | Target Safety Threshold | Toxicological Implication |
| HepG2 Cytotoxicity | IC50>50μM | Indicates low primary hepatotoxicity and favorable cell viability. |
| Ames Test (± S9) | Negative (No revertant increase) | Confirms the absence of base-analog mutagenicity. |
| hERG Inhibition | IC50>30μM | Low risk of drug-induced Long QT syndrome (Cardiotoxicity). |
| Acute Oral Toxicity | MTD >500 mg/kg | Establishes a wide therapeutic index for subsequent formulation. |
References
- PubChemLite - 5-ethyl-2-pyrimidinol hydrochloride (C6H8N2O)
- 5-ethyl-2-pyrimidinol hydrochloride | 64171-56-8 Source: Sigma-Aldrich URL
- 41398-85-0 (5-Methylpyrimidin-2-ol hydrochloride)
